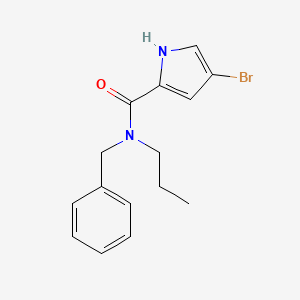

N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide

Description

N-Benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide is a brominated pyrrole derivative featuring a carboxamide group substituted with benzyl and propyl moieties. Pyrrole-based compounds are of significant interest in medicinal and materials chemistry due to their heterocyclic aromatic structure, which enables diverse electronic interactions and biological activity. The benzyl group contributes to lipophilicity, while the propyl chain may influence solubility and metabolic stability.

Properties

Molecular Formula |

C15H17BrN2O |

|---|---|

Molecular Weight |

321.21 g/mol |

IUPAC Name |

N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide |

InChI |

InChI=1S/C15H17BrN2O/c1-2-8-18(11-12-6-4-3-5-7-12)15(19)14-9-13(16)10-17-14/h3-7,9-10,17H,2,8,11H2,1H3 |

InChI Key |

ITJZUMSEROSFBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CC1=CC=CC=C1)C(=O)C2=CC(=CN2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide typically involves the following steps:

Bromination of Pyrrole: The starting material, pyrrole, is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile.

Formation of Carboxamide: The brominated pyrrole is then reacted with benzylamine and propylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides.

Oxidation and Reduction: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

Substitution Reactions: Products include N-benzyl-4-substituted-N-propyl-1H-pyrrole-2-carboxamides with various functional groups at the 4-position.

Oxidation and Reduction: Products include N-oxides and dehalogenated pyrrole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analog: 4-Bromo-N-(3-Hydroxypropyl)-1-Methyl-1H-Pyrrole-2-Carboxamide

This compound (CAS: 1157114-48-1) shares the 4-bromo-pyrrole-2-carboxamide backbone but differs in substituents:

- N-Substituents : A 3-hydroxypropyl group replaces the benzyl and propyl groups.

- Pyrrole Modification : A methyl group is introduced at the 1-position of the pyrrole ring.

Key Differences and Implications:

Research Findings and Functional Impact:

- Solubility : The hydroxypropyl group in the analog enhances water solubility compared to the benzyl/propyl combination, which is more lipophilic. This impacts formulation and bioavailability.

- Stability : The 1-methyl group in the analog may stabilize the pyrrole ring against oxidation but could reduce electrophilic reactivity at the 2-position.

- Safety : The analog requires precautions against heat and ignition sources (P210), whereas the benzyl-containing compound may pose higher flammability risks due to aromatic hydrocarbons.

Broader Context: Brominated Pyrrole Derivatives

Brominated pyrroles are widely studied for their antimicrobial, antifungal, and kinase-inhibitory properties. For example:

- 4-Bromo-1H-pyrrole-2-carboxamide derivatives : Often act as kinase inhibitors due to their ability to bind ATP pockets. Substitutions on the carboxamide (e.g., benzyl vs. hydroxypropyl) modulate target specificity and potency.

Biological Activity

N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its biological activities. This article explores its biological effects, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a pyrrole ring with a bromine atom at the 4-position, a benzyl group at the nitrogen atom, and a propyl chain attached to the carboxamide functional group. Its molecular formula is C${15}$H${17}$BrN$_{2}$O. The unique structural characteristics contribute to its biological properties, making it a candidate for further research and development.

Biological Activity Overview

Research indicates that pyrrole derivatives, including this compound, exhibit various biological activities:

- Antimicrobial Activity : This compound has shown significant antimicrobial properties, particularly against Mycobacterium tuberculosis. Structural modifications in pyrrole derivatives can enhance their efficacy against pathogens.

- Anti-Tuberculosis Properties : The presence of electron-withdrawing groups on the pyrrole ring has been correlated with improved anti-tuberculosis activity. This suggests that further optimization of this compound could lead to more potent analogs .

Molecular docking studies have been employed to investigate how this compound interacts with target proteins associated with bacterial infections. These studies reveal that the compound binds effectively to active sites of enzymes critical for pathogen survival and replication, which may elucidate its mechanism of action.

Comparative Biological Activity

The following table summarizes the biological activities of various pyrrole derivatives compared to this compound:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Bromo-N-methyl-N-propyl-1H-pyrrole-2-carboxamide | Methyl group instead of benzyl | Antimicrobial activity |

| N-(4-chlorobenzyl)-4-bromo-N-propyl-1H-pyrrole-2-carboxamide | Chlorine substituent on benzyl | Enhanced anti-tuberculosis activity |

| 4-Bromo-N-(2-fluorobenzyl)-N-propyl-1H-pyrrole-2-carboxamide | Fluorinated benzyl group | Potentially increased potency |

| This compound | Benzyl and propyl substituents | Significant antimicrobial and anti-tuberculosis properties |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that pyrrole derivatives exhibit MIC values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, indicating strong antimicrobial potential .

- Anti-Tuberculosis Activity : Structural modifications were found to significantly influence the potency against Mycobacterium tuberculosis, with certain derivatives showing enhanced efficacy due to specific substituents on the pyrrole ring .

- Cytotoxicity Studies : In vitro assessments revealed that some pyrrole derivatives exhibit low cytotoxicity while maintaining significant antibacterial activity, making them suitable candidates for therapeutic applications .

Future Directions

Given the promising biological activities associated with this compound, future research should focus on:

- Optimization of Structure : Investigating different substituents on the pyrrole ring to enhance biological activity and selectivity against specific pathogens.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in real biological systems.

- Mechanistic Studies : Further elucidating the molecular mechanisms through which this compound exerts its antimicrobial effects.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-benzyl-4-bromo-N-propyl-1H-pyrrole-2-carboxamide to improve yield and purity?

- Methodological Answer: Synthesis typically involves multi-step reactions, including bromination, benzylation, and carboxamide formation. Key variables include:

- Catalyst selection: For benzylation, Cs₂CO₃ or similar bases are used to activate the pyrrole nitrogen .

- Reaction conditions: Suzuki coupling (for bromine substitution) requires Pd(dppf)Cl₂ as a catalyst and KOAc as a base in 1,4-dioxane .

- Purification: Column chromatography or recrystallization is critical for isolating high-purity products. Monitoring by TLC or HPLC ensures intermediate quality .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer: Use a combination of:

- NMR spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, bromine deshielding effects) .

- Mass spectrometry (LC-MS): Verify molecular weight (C₁₅H₁₇BrN₂O, MW 345.2) and isotopic patterns for bromine .

- X-ray crystallography: For unambiguous confirmation, SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles (e.g., pyrrole ring planarity) .

Q. What analytical methods are recommended to assess the compound’s stability under varying pH conditions?

- Methodological Answer:

- pH stability assays: Incubate the compound in buffers (pH 1–13) and analyze degradation via HPLC at timed intervals .

- Thermogravimetric analysis (TGA): Assess thermal stability, noting decomposition temperatures.

- Reactivity profiling: Monitor bromine displacement under acidic/basic conditions via halide detection tests (e.g., AgNO₃ precipitation) .

Advanced Research Questions

Q. How can molecular docking studies elucidate This compound’s mechanism of action against bacterial targets?

- Methodological Answer:

- Target selection: Prioritize enzymes critical to bacterial survival (e.g., Mycobacterium tuberculosis enoyl-acyl carrier protein reductase) .

- Docking workflow: Use AutoDock Vina or Schrödinger Suite to simulate ligand-protein interactions. Focus on binding affinity (ΔG) and key residues (e.g., hydrogen bonds with the carboxamide group) .

- Validation: Compare docking scores with experimental IC₅₀ values from MIC assays to confirm predictive accuracy .

Q. What experimental strategies resolve contradictions in crystallographic data for polymorphic forms of pyrrole carboxamides?

- Methodological Answer:

- Polymorph screening: Recrystallize from solvents with varying polarity (e.g., DMSO vs. ethyl acetate) to isolate different crystal forms .

- Single-crystal XRD: Use SHELXL to refine structures, focusing on hydrogen-bonding networks (e.g., N–H⋯O interactions in chains along the c-axis) .

- DFT calculations: Compare experimental and computational bond lengths/angles to identify discrepancies caused by crystal packing .

Q. How do substituent variations (e.g., bromine vs. chlorine) impact the compound’s bioactivity and synthetic accessibility?

- Methodological Answer:

- SAR studies: Synthesize analogs (e.g., 4-chloro derivatives) and compare MIC values against M. tuberculosis .

- Electrophilicity analysis: Use Hammett constants (σ) to quantify bromine’s electron-withdrawing effects on the pyrrole ring, correlating with reactivity in nucleophilic substitutions .

- Yield optimization: Bromine’s steric bulk may reduce Suzuki coupling efficiency; substitute with Pd-catalyzed cross-coupling for chlorine analogs .

Q. What methodologies address discrepancies between in vitro and in vivo antimicrobial activity data for this compound?

- Methodological Answer:

- Metabolic stability assays: Test liver microsome stability to identify rapid degradation in vivo .

- Protease resistance: Incubate with serum proteases and analyze degradation via LC-MS.

- Formulation adjustments: Use liposomal encapsulation or PEGylation to improve bioavailability if poor solubility (>44.9 µg/mL at pH 7.4) limits efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.